molecular formula C44H38Br2P2 B12734367 Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide CAS No. 102305-51-1

Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide

Cat. No.: B12734367
CAS No.: 102305-51-1
M. Wt: 788.5 g/mol
InChI Key: LLJCEGZRRUEVMT-UHFFFAOYSA-L
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Description

Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is a chemical compound with the formula C44H38Br2P2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method involves the reaction of triphenylphosphine with 2,5-dimethyl-p-phenylene dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in various organic synthesis reactions.

    Catalysis: The compound acts as a ligand in transition metal catalysis, facilitating various chemical transformations.

    Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in organic synthesis and catalysis.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine.

    Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.

Uniqueness

Phosphonium, (2,5-dimethyl-p-phenylene)bis(triphenyl-, dibromide) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This makes it a valuable reagent in both academic and industrial research .

Properties

CAS No.

102305-51-1

Molecular Formula

C44H38Br2P2

Molecular Weight

788.5 g/mol

IUPAC Name

(2,5-dimethyl-4-triphenylphosphaniumylphenyl)-triphenylphosphanium;dibromide

InChI

InChI=1S/C44H38P2.2BrH/c1-35-33-44(46(40-27-15-6-16-28-40,41-29-17-7-18-30-41)42-31-19-8-20-32-42)36(2)34-43(35)45(37-21-9-3-10-22-37,38-23-11-4-12-24-38)39-25-13-5-14-26-39;;/h3-34H,1-2H3;2*1H/q+2;;/p-2

InChI Key

LLJCEGZRRUEVMT-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]

Origin of Product

United States

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